4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a pyrimidinone ring substituted with a 5-chloro-2-methylphenyl group at the 3-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-2-methylbenzaldehyde with benzamidine hydrochloride in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce reduced pyrimidinone derivatives. Substitution reactions can result in various substituted pyrimidinones.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-3-phenylquinazolin-4(3H)-ones: These compounds share structural similarities and are studied for their antiproliferative activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar heterocyclic structure and is known for its antibacterial activity.
Uniqueness
4(3H)-Pyrimidinone, 3-(5-chloro-2-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidinone core with chloro and phenyl substituents makes it a versatile compound for various applications.
Properties
CAS No. |
89069-69-2 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-(5-chloro-2-methylphenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-7-8-14(18)11-15(12)20-16(21)9-10-19-17(20)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
GOTSODROYXXSOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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